molecular formula C10H11BrN2O B8707011 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline CAS No. 250592-93-9

4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline

Cat. No. B8707011
Key on ui cas rn: 250592-93-9
M. Wt: 255.11 g/mol
InChI Key: ICMSGNRMZFNBLN-UHFFFAOYSA-N
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Patent
US07301034B2

Procedure details

114.7 g (0.45 mol) of 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline, 857 mg of copper powder and 1000 ml of dimethyl disulfide are initially charged. Over a period of one hour, 49.2 g of n-butyl nitrite are metered in at 58-65° C., and the mixture is stirred until the reaction has gone to completion (about 1-3 hours). At 20-25° C., 130 ml of conc. hydrochloric acid are added, and the mixture is stirred for 20-30 minutes. 130 ml of water are added, and the phases are then separated. Washing is repeated twice. The organic phase is concentrated, giving 114.4 g of product (yield: 89%).
Quantity
114.7 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
857 mg
Type
catalyst
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5](N)=[C:4]([C:9]2[CH2:13][CH2:12][O:11][N:10]=2)[C:3]=1[CH3:14].[CH3:15][S:16]SC.N(OCCCC)=O.Cl>[Cu].O>[Br:1][C:2]1[C:3]([CH3:14])=[C:4]([C:9]2[CH2:13][CH2:12][O:11][N:10]=2)[C:5]([S:16][CH3:15])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
114.7 g
Type
reactant
Smiles
BrC1=C(C(=C(N)C=C1)C1=NOCC1)C
Name
Quantity
1000 mL
Type
reactant
Smiles
CSSC
Name
copper
Quantity
857 mg
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
49.2 g
Type
reactant
Smiles
N(=O)OCCCC
Step Three
Name
Quantity
130 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
130 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are metered in at 58-65° C.
CUSTOM
Type
CUSTOM
Details
has gone to completion (about 1-3 hours)
Duration
2 (± 1) h
STIRRING
Type
STIRRING
Details
the mixture is stirred for 20-30 minutes
Duration
25 (± 5) min
CUSTOM
Type
CUSTOM
Details
the phases are then separated
WASH
Type
WASH
Details
Washing
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=C(C(=CC1)SC)C1=NOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 114.4 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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